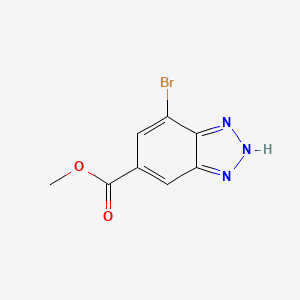

Methyl 7-bromo-1H-benzotriazole-5-carboxylate

Übersicht

Beschreibung

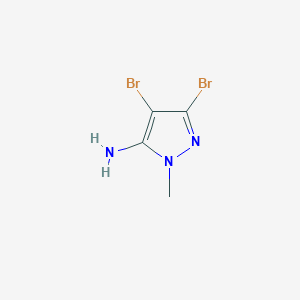

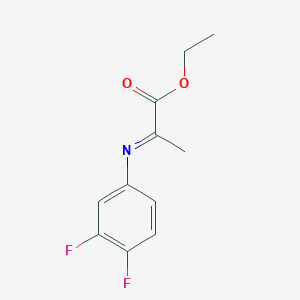

“Methyl 7-bromo-1H-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1354758-03-4 . Its molecular weight is 256.06 . The IUPAC name for this compound is methyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 7-bromo-1H-benzotriazole-5-carboxylate” is 1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 7-bromo-1H-benzotriazole-5-carboxylate” has a molecular weight of 256.06 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Environmental Science

- Application : 5-Methyl-1H-benzotriazole was used in determination of benzothiazoles and benzotriazoles in waste water samples .

- Method : The compound was likely used as a standard or a tracer in Gas Chromatography-Mass Spectrometry (GC-MS) analyses .

- Results : The specific results were not provided, but the method would allow for the detection and quantification of benzothiazoles and benzotriazoles in wastewater .

-

Scientific Field: Material Science

- Application : Benzotriazole-5-carboxylic acid was used as a bifunctional ligand in solvent induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate .

- Method : The compound was used in a hydrothermal synthesis of a new coordination polymer .

- Results : The specific results were not provided, but the method would result in the formation of a new coordination polymer .

-

Scientific Field: Industrial Applications

- Application : Benzotriazole derivatives are used in a variety of industrial applications .

- Method : These compounds are used in products such as lubricants and greases, heat transfer fluids, anti-freeze products, and washing & cleaning products .

- Results : The specific results were not provided, but these compounds likely contribute to the performance and effectiveness of these products .

-

Scientific Field: Corrosion Prevention

- Application : 5-Methyl-1H-benzotriazole is used to prevent the corrosion of copper and brass in a variety of corrosive environments .

- Method : The compound is likely applied to the surface of the metal to form a protective layer .

- Results : The specific results were not provided, but the method would prevent corrosion and extend the lifespan of the metal .

-

Scientific Field: Chemical Manufacturing

- Application : This substance is used for the manufacture of chemicals and machinery and vehicles .

- Method : The specific methods of application are not provided, but it’s likely used in various chemical reactions during the manufacturing process .

- Results : The specific results were not provided, but the use of this substance likely contributes to the production of various chemicals and machinery .

-

Scientific Field: Deicing and Anti-icing

- Application : 5-Methyl-1H-benzotriazole is an active component of aircraft deicing and anti-icing fluid .

- Method : The compound is likely applied to the surface of the aircraft to prevent ice formation .

- Results : The specific results were not provided, but the method would prevent ice formation and ensure the safe operation of the aircraft .

Safety And Hazards

The safety data sheet for a related compound, 1H-Benzotriazole, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor/physician .

Eigenschaften

IUPAC Name |

methyl 7-bromo-2H-benzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKQWWQLBRWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-bromo-1H-benzotriazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1431533.png)

![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)